molecular formula C4H6N4O2 B13473327 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13473327
M. Wt: 142.12 g/mol
InChI Key: YKFCQUAOHNGDDO-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-1-methyl-1H-1,2,3-triazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .

Scientific Research Applications

4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity. This inhibition can occur through various pathways, including competitive inhibition and allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups make it versatile for various chemical modifications and applications .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

5-amino-3-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C4H6N4O2/c1-8-2(4(9)10)3(5)6-7-8/h5H2,1H3,(H,9,10)

InChI Key

YKFCQUAOHNGDDO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)N)C(=O)O

Origin of Product

United States

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